Sermorelin -

Sermorelin

Catalog Number: EVT-466883
CAS Number:
Molecular Formula: C149H246N44O42S
Molecular Weight: 3357.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sermorelin is a polypeptide.
The biologically active fragment of human growth hormone-releasing factor, consisting of GHRH(1-29)-amide. This N-terminal sequence is identical in several mammalian species, such as human, pig, and cattle. It is used to diagnose or treat patients with GROWTH HORMONE deficiency.
Source and Classification

Sermorelin is classified as a peptide hormone and falls under the category of growth hormone secretagogues. It is derived from the human GHRH and is typically synthesized for medical use. The compound is administered via injection and has been utilized in various clinical settings to assess pituitary function and manage growth-related disorders .

Synthesis Analysis

Sermorelin can be synthesized using solid-phase peptide synthesis (SPPS), a widely employed method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis: The amino acids are added one at a time in a controlled manner, with each coupling reaction being followed by deprotection steps to remove protective groups on the amino acids.
  2. Purification: After synthesis, the crude peptide product is purified using high-performance liquid chromatography (HPLC) to remove any unreacted starting materials or by-products .
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its molecular weight and structure .
Molecular Structure Analysis

Sermorelin has a complex three-dimensional structure typical of peptides. Its molecular formula is C149H246N44O42SC_{149}H_{246}N_{44}O_{42}S, with a molar mass of approximately 3357.93g/mol3357.93\,g/mol. The structure consists of a sequence of amino acids that form specific spatial arrangements critical for its biological activity.

Structure Data

  • IUPAC Name: Not specified in detail.
  • CAS Number: Not specified.
  • Chemical Structure: The arrangement of amino acids contributes to its ability to bind effectively to the growth hormone-releasing hormone receptor .
Chemical Reactions Analysis

Sermorelin undergoes various biochemical reactions within biological systems, primarily involving interactions with receptors and enzymatic degradation.

Reactions and Technical Details

  1. Binding Reaction: Sermorelin binds to the growth hormone-releasing hormone receptor on pituitary cells, triggering a cascade that results in increased secretion of growth hormone.
  2. Degradation: In vivo, Sermorelin can be hydrolyzed by enzymes such as dipeptidyl peptidase IV, leading to its metabolic products which may also exhibit biological activity .
Mechanism of Action

The mechanism by which Sermorelin exerts its effects involves several key processes:

  1. Receptor Binding: Sermorelin mimics natural GHRH by binding to specific receptors on pituitary cells, stimulating them to release endogenous growth hormone.
  2. Hormonal Regulation: Its action is modulated by negative feedback mechanisms involving somatostatin, which inhibits further release of growth hormone when levels are adequate.
  3. Physiological Effects: This mechanism promotes natural pulsatile secretion patterns of growth hormone, contrasting with constant levels seen with exogenous growth hormone administration .
Physical and Chemical Properties Analysis

Sermorelin exhibits distinct physical and chemical properties that influence its stability and efficacy:

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in water, facilitating its administration via injection.

Chemical Properties

  • Stability: Sensitive to temperature and pH changes; requires careful handling during storage.
  • Analytical Methods: Techniques such as liquid chromatography-mass spectrometry are employed for quantification and stability testing in biological samples .
Applications

Sermorelin has several scientific applications beyond its initial therapeutic use:

  1. Diagnostic Tool: Used in clinical settings to evaluate pituitary function concerning growth hormone secretion.
  2. Research Applications: Investigated for its potential benefits in age management therapies due to its role in stimulating endogenous growth hormone production.
  3. Anti-Doping Measures: Employed in sports medicine for detecting misuse of growth hormone analogues through advanced analytical techniques like liquid chromatography-tandem mass spectrometry .
Introduction to Sermorelin in Endocrine Research

Historical Development and Evolution as a Growth Hormone Secretagogue

The historical trajectory of Sermorelin development parallels key milestones in neuroendocrinology and recombinant technology. Prior to its synthesis, growth hormone deficiency management relied exclusively on cadaveric pituitary-derived GH, which carried significant safety risks including Creutzfeldt-Jakob disease transmission. The identification of GHRH's functional domain in the 1970s enabled researchers to develop truncated yet biologically active analogs, culminating in Sermorelin as the minimal fully functional GHRH fragment [1] [9].

Sermorelin received FDA approval in 1997 for diagnostic evaluation and treatment of pediatric growth hormone deficiency under the brand name Geref®. This approval represented the first clinically available growth hormone secretagogue that specifically targeted the hypothalamic-pituitary axis rather than replacing GH directly. Pharmaceutical development ceased in 2008 due to manufacturing complexities rather than safety or efficacy concerns, though it remains available in compounded formulations for research and clinical applications [1] [9].

Table 1: Evolution of Growth Hormone Therapies [1] [9]

Therapeutic EraTime PeriodKey LimitationsAdvancements Represented
Cadaveric Pituitary GH1958-1985Limited supply, CJD transmission riskFirst biological GH source
Recombinant Human GH1985-presentSupraphysiological levels, disrupted feedbackUnlimited supply, reduced pathogen risk
GHRH Analogs (Sermorelin)1997-presentRequires functional pituitaryPhysiological GH pulsatility, hypothalamic engagement

The transition from direct GH replacement to secretagogues like Sermorelin reflected a paradigm shift toward physiological restoration of endocrine axes. Research demonstrated that Sermorelin effectively stimulated pituitary GH secretion while preserving natural pulsatility and feedback inhibition—advantages over recombinant human GH (rhGH) administration. This mechanistic distinction established Sermorelin as a valuable research tool for investigating pituitary function and GH regulation in various physiological states [1] [4].

Role in the Hypothalamic-Pituitary-Somatotropic Axis: Theoretical Frameworks

Molecular Mechanisms and Receptor Interactions

Sermorelin functions through specific high-affinity binding to GHRH receptors on anterior pituitary somatotrophs. These G-protein coupled receptors activate adenylate cyclase upon agonist binding, increasing intracellular cAMP and triggering calcium-dependent exocytosis of GH secretory vesicles. Research demonstrates that Sermorelin's binding affinity to human GHRH receptors is comparable to endogenous GHRH, despite its truncated structure, explaining its efficacy in stimulating GH synthesis and release [1] [5].

The peptide's metabolic stability derives from its resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage, a significant improvement over full-length GHRH. This property extends its functional half-life to approximately 10-20 minutes in circulation—sufficient to stimulate pituitary activity while maintaining physiological pulsatility patterns. The preservation of endogenous GH pulsatility represents a critical theoretical advantage over direct GH administration, as it more closely mimics natural endocrine dynamics and reduces the risk of receptor desensitization [4] [5].

Table 2: Molecular Targets of Sermorelin in the HPS Axis [1] [5] [7]

Molecular TargetBiological EffectResearch Significance
Pituitary GHRH-RcAMP elevation in somatotrophsGH transcription and secretion
Somatostatin pathwaysModulated inhibitory inputPreserved pulsatile secretion
IGF-1 feedback loopNegative feedback regulationMaintenance of physiological control
Ghrelin/GHS-R pathwayComplementary activation (in blends)Synergistic GH release

Pituitary Recrudescence and Age-Related Axis Dysfunction

Research on Sermorelin has yielded important theoretical frameworks for understanding age-related GH decline. Unlike direct GH replacement, which creates constant "square wave" hormone exposure, Sermorelin administration in aging models demonstrates the capacity to restore youthful pulsatile GH secretion patterns. This effect stems from Sermorelin's dual action: acute stimulation of GH release and chronic upregulation of pituitary GH gene expression through increased transcription of GH mRNA. Longitudinal studies in elderly subjects reveal that Sermorelin therapy elevates mean 24-hour GH concentrations and increases GH pulse amplitude to levels approaching those observed in younger individuals [4] [8].

The concept of "pituitary recrudescence"—reactivation of dormant endocrine function—emerges as a key theoretical framework in Sermorelin research. By enhancing pituitary GH reserve through increased gene transcription, Sermorelin may slow the cascade of hormonal declines that characterize aging. This mechanism distinguishes it from direct GH replacement, which bypasses pituitary function and may accelerate somatotroph senescence through negative feedback. Research suggests Sermorelin's ability to preserve pituitary architecture and function represents a neuroprotective approach to age-related endocrine decline [4] [6].

Therapeutic Extension Beyond Growth Hormone Deficiency

Research findings have expanded Sermorelin's theoretical applications beyond classical GH deficiency. In metabolic studies, Sermorelin administration demonstrates potential to improve body composition parameters in conditions like HIV-associated lipodystrophy and age-related sarcopenia. Investigations reveal reduced visceral adiposity and increased lean mass in animal models and human subjects, effects attributed to Sermorelin's stimulation of lipolysis and protein synthesis through GH-dependent pathways [2] [3].

Emerging research explores Sermorelin's role in neuroendocrine-immune interactions. Studies indicate enhanced thymic function and T-cell activity in aging models following Sermorelin administration, suggesting complex interactions between the GH axis and immune competence. Additionally, cognitive studies report partial amelioration of age-related memory decline in subjects receiving Sermorelin, potentially through IGF-1 mediated neurotrophic effects. These findings support theoretical frameworks positioning the GH axis as a modulator of integrated physiological systems beyond somatic growth [6] [8].

Synergistic Frameworks: Combination Approaches

Research into Sermorelin combinations with other secretagogues has yielded important theoretical insights into GH regulation. Blending Sermorelin (a GHRH analog) with ghrelin mimetics like Ipamorelin creates multi-receptor targeting strategies that amplify GH secretion through complementary pathways. Studies demonstrate that such combinations produce greater GH release than either compound alone, revealing synergistic interactions between the GHRH and ghrelin signaling systems. This research framework has advanced understanding of hypothalamic integration of GH-regulatory signals and informed development of next-generation secretagogue formulations [7].

Table 3: Sermorelin-Containing Peptide Blends in Research [7]

Peptide CombinationMechanistic SynergyObserved Research Outcomes
Sermorelin + IpamorelinGHRH-R and GHS-R coactivationEnhanced pulsatile GH amplitude
Sermorelin + GHRP-6Complementary receptor targetsIncreased IGF-1 production duration
Sermorelin + TesamorelinDual GHRH analog actionProlonged pituitary stimulation

Properties

Product Name

Sermorelin

IUPAC Name

4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid

Molecular Formula

C149H246N44O42S

Molecular Weight

3357.9 g/mol

InChI

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)

InChI Key

WGWPRVFKDLAUQJ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

Geref
GHRH(1-29)NH2
GRF(1-29)NH2
Growth Hormone-Releasing Factor(1-29)Amide
hGHRH(1-29)NH2
Sermorelin
Sermorelin Acetate
Somatotropin-Releasing-Hormone(1-29)Amide

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.